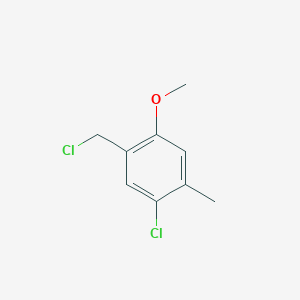
4-Chloro-2-chloromethyl-5-methylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-chloromethyl-5-methylanisole (CCMA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. CCMA is a derivative of anisole and has a molecular formula of C9H10Cl2O.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-chloromethyl-5-methylanisole has been found to have potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In agriculture, this compound has been shown to have herbicidal properties and can be used as a selective herbicide to control weeds. In medicine, this compound has been investigated for its potential as an anti-cancer agent and as a drug for the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-chloromethyl-5-methylanisole is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. In the case of its herbicidal properties, this compound has been shown to inhibit the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll in plants. In the case of its anti-cancer properties, this compound has been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target cells or organisms. In plants, this compound inhibits the biosynthesis of chlorophyll, leading to the death of the plant. In cancer cells, this compound induces apoptosis, leading to the death of the cancer cells. In animal models, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-chloromethyl-5-methylanisole has several advantages for lab experiments, including its stability, ease of synthesis, and potential for multiple applications. However, this compound also has some limitations, including its toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for 4-Chloro-2-chloromethyl-5-methylanisole research, including the development of novel organic materials with interesting optical and electronic properties, the investigation of its potential as a selective herbicide for weed control, and the development of this compound derivatives with improved anti-cancer and neuroprotective properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects in different organisms.
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in different fields and to address its limitations and potential side effects.
Synthesemethoden
4-Chloro-2-chloromethyl-5-methylanisole can be synthesized through a multi-step process starting from anisole. The first step involves the chlorination of anisole with chlorine gas in the presence of a catalyst to form 4-chloroanisole. This is followed by the chloromethylation of 4-chloroanisole with formaldehyde and hydrogen chloride to form 4-chloro-2-chloromethylanisole. Finally, the methylation of 4-chloro-2-chloromethylanisole with methyl iodide yields this compound.
Eigenschaften
IUPAC Name |
1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6-3-9(12-2)7(5-10)4-8(6)11/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCGSDDTXQLDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

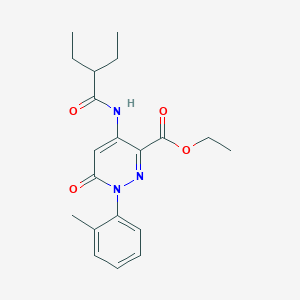
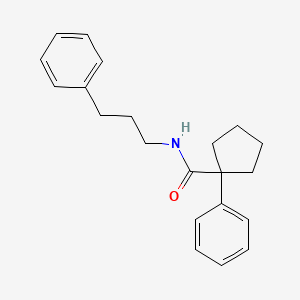
![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)


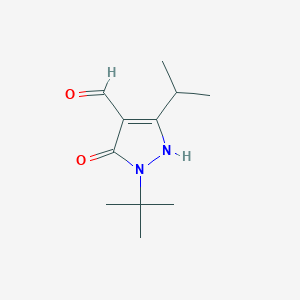
![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)
![N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide](/img/structure/B2400119.png)

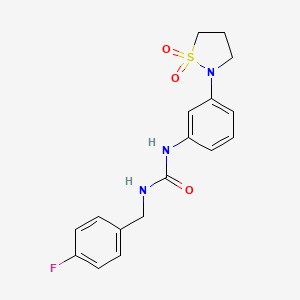
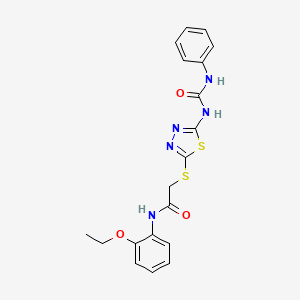
![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)